![molecular formula C10H10BrN3 B066816 4-(4-Bromo-1-methylpyrazol-3-yl)aniline CAS No. 175276-41-2](/img/structure/B66816.png)
4-(4-Bromo-1-methylpyrazol-3-yl)aniline
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Overview
Description
“4-(4-Bromo-1-methylpyrazol-3-yl)aniline” is an organic compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol .
Synthesis Analysis
The synthesis of anilines, such as “4-(4-Bromo-1-methylpyrazol-3-yl)aniline”, can be achieved through various methods. One common method is the aryl amination of aryl chlorides with aqueous or gaseous ammonia, using CuI as the catalyst . This reaction proceeds at 105-120 °C and can provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups .Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-1-methylpyrazol-3-yl)aniline” consists of a bromine atom attached to a pyrazole ring, which is further connected to an aniline group .Chemical Reactions Analysis
Anilines, including “4-(4-Bromo-1-methylpyrazol-3-yl)aniline”, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis
Anilines are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . They tend to darken when exposed to air and light . Anilines are weak bases and on their reaction with strong acids, they form anilinium ions .Scientific Research Applications
Spectroscopic Characterization and Molecular Structure Analysis
The molecular structure of compounds similar to “3-(4-Aminophenyl)-4-bromo-1-methylpyrazole” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . This kind of analysis can provide valuable insights into the compound’s structure and properties .
Biological Activities
The compound could potentially have biological activities. For instance, molecular docking studies have been performed to explore the interaction between similar compounds and Influenza endonuclease inhibitor . This suggests potential applications in the field of medicinal chemistry and drug discovery.
Dielectric Studies
Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined for similar compounds . This suggests potential applications in the field of materials science and electronics.
Thermodynamic Properties
Thermodynamic properties such as enthalpy and entropy have also been investigated for similar compounds . This could be useful in various fields including chemical engineering and materials science.
Organic Light-Emitting Diodes (OLEDs)
The compound has been studied as a potential emitter material in OLEDs due to its fluorescent properties. Research suggests that it exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant, making it a promising candidate for OLED applications.
Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of functional groups. For instance, the nitrile group can undergo nucleophilic substitution reactions with strong nucleophiles, replacing the nitrile with another functional group. The nitrile group can also be reduced to a primary amine group under appropriate conditions. The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Safety and Hazards
properties
IUPAC Name |
4-(4-bromo-1-methylpyrazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUWUJJHGPJCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370705 |
Source
|
Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175276-41-2 |
Source
|
Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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